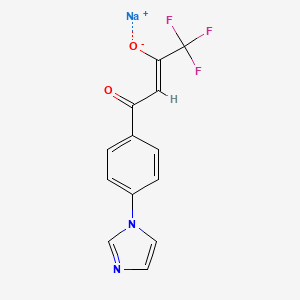![molecular formula C18H14ClN5OS B2784294 N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide CAS No. 1357740-25-0](/img/structure/B2784294.png)
N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide is a useful research compound. Its molecular formula is C18H14ClN5OS and its molecular weight is 383.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
H1-Antihistaminic Activity
N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide derivatives have been explored for their H1-antihistaminic activity. For instance, a study conducted by Gobinath, Subramanian, and Alagarsamy synthesized and evaluated a series of triazoloquinoxalin derivatives for their antihistaminic properties. One compound in the series demonstrated significant protection against histamine-induced bronchoconstriction in guinea pigs, showing comparable potency to the reference drug chlorpheniramine maleate with minimal sedative effects (Gobinath, Subramanian, & Alagarsamy, 2015).
Antimicrobial and Antifungal Activity
Another domain of application is in the antimicrobial and antifungal fields. For example, El-Gazzar, Hafez, and Nawwar synthesized acyclic nucleosides analogues derived from pyrimido[4,5-b]quinolines and evaluated their potential analgesic, anti-inflammatory, anti-oxidant, and anti-microbial activities. Some derivatives exhibited significant activity against both gram-negative and gram-positive bacteria, showcasing their potential as antimicrobial agents (El-Gazzar, Hafez, & Nawwar, 2009).
Anticancer Activity
The quinoline and triazoloquinoline scaffolds also present potential anticancer properties. A study by Reddy et al. synthesized a series of 1,2,4-triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating their potential utility in cancer therapy (Reddy et al., 2015).
Adenosine Receptor Antagonism
Compounds derived from the triazoloquinoline scaffold have also been investigated for their potential as adenosine receptor antagonists, which could have implications for the treatment of various neurological conditions. Sarges et al. synthesized a series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines and evaluated their potential as novel and rapid-acting antidepressant agents. The study highlighted the therapeutic potential of these compounds in behavioral despair models in rats, suggesting their possible use in treating depression (Sarges et al., 1990).
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-11-22-23-17-18(21-14-7-2-3-8-15(14)24(11)17)26-10-16(25)20-13-6-4-5-12(19)9-13/h2-9H,10H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXNRYRSSMQQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

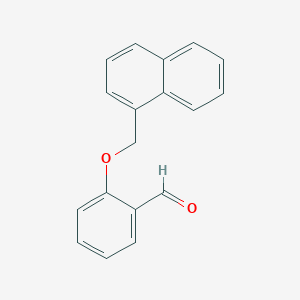
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)

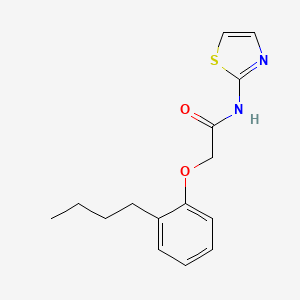
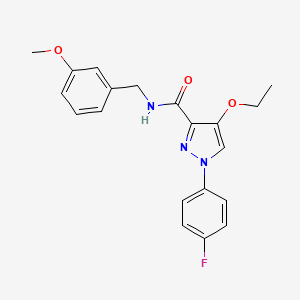
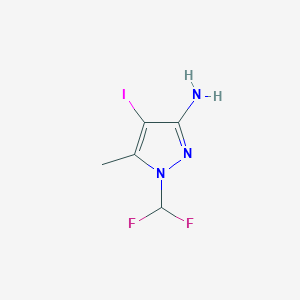
![4-cyano-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2784226.png)
![3-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2784227.png)

![3-Chloro-4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2784229.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-bromothiophene-2-carboxamide](/img/structure/B2784231.png)

